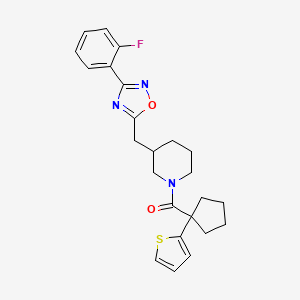

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

Properties

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2S/c25-19-9-2-1-8-18(19)22-26-21(30-27-22)15-17-7-5-13-28(16-17)23(29)24(11-3-4-12-24)20-10-6-14-31-20/h1-2,6,8-10,14,17H,3-5,7,11-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZQPNLACYSGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound under consideration, (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, is a complex organic molecule featuring both oxadiazole and piperidine moieties. This structure is of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula for this compound is , and it possesses a molecular weight of approximately 348.4 g/mol. The presence of the 1,2,4-oxadiazole ring is notable for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of oxadiazoles have shown activity against breast cancer (MCF7), prostate cancer (PC3), and leukemia cell lines with IC50 values often in the low micromolar range.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound X | MCF7 (Breast) | 0.67 | |

| Compound Y | PC3 (Prostate) | 0.80 | |

| Compound Z | K562 (Leukemia) | 0.95 |

Case Study: In Vitro Evaluation

A study conducted on a series of oxadiazole derivatives demonstrated that several compounds exhibited over 90% inhibition against T47D breast cancer cells at concentrations as low as . These findings underscore the potential of oxadiazole-based compounds in cancer therapy.

Antimicrobial Activity

The biological relevance of oxadiazoles extends to their antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth and show antifungal activity. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity of Similar Oxadiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | E. coli | 32 µg/mL | |

| Compound B | S. aureus | 16 µg/mL |

The exact mechanisms through which these compounds exert their biological effects are still under investigation. However, it has been suggested that the oxadiazole ring may interact with specific enzymes or receptors involved in cell proliferation and survival pathways.

Molecular Docking Studies

Recent studies utilizing molecular docking techniques have indicated that the compound can effectively bind to targets such as protein kinases and DNA topoisomerases, which are crucial in cancer cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The compound’s structural analogues often share 1,2,4-oxadiazole or thiophene/fluorophenyl substituents but differ in core scaffolds or side chains. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations:

- Fluorophenyl Position : The 2-fluorophenyl group in the target compound may confer distinct steric and electronic effects compared to 3-fluorophenyl analogues, altering target binding .

- Thiophene Modifications : The cyclopentyl-thiophene moiety in the target compound enhances bulkiness compared to simpler thiophene substituents, possibly improving selectivity for hydrophobic binding pockets .

Metabolic Stability:

1,2,4-Oxadiazole-containing compounds generally exhibit moderate metabolic stability due to resistance to hydrolysis. However, the piperidine linker in the target compound may increase susceptibility to cytochrome P450 oxidation compared to pyrrolidine-based analogues .

Q & A

Q. What are the recommended synthetic routes for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoxime precursors with activated carboxylic acid derivatives (e.g., acyl chlorides) under microwave-assisted or thermal conditions. For example, nitrile oxide cycloaddition with nitriles is a common method, optimized using anhydrous solvents like THF or DMF at 80–100°C . Purity of intermediates should be verified via HPLC (C18 column, acetonitrile/water gradient) to avoid side products like open-chain byproducts.

Q. How can the stereochemistry and conformation of the piperidinyl and cyclopentyl moieties be characterized?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities. If crystals are unavailable, use NOESY NMR to analyze spatial proximity of protons (e.g., piperidinyl methylene groups vs. cyclopentyl substituents). Computational modeling (DFT or molecular mechanics) can predict stable conformers, which should be cross-validated with experimental NMR coupling constants (e.g., values) .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

- LC-MS : To confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion) and detect impurities.

- NMR : To verify the position and integration of the 2-fluorophenyl group (δ ~ -115 to -120 ppm).

- Elemental Analysis : To ensure stoichiometric consistency (C, H, N, S) within ±0.4% deviation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Analog Synthesis : Replace the thiophen-2-yl group with other heterocycles (e.g., furan, pyrrole) to assess electronic effects.

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the oxadiazole oxygen).

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental measurements?

- Experimental Reassessment : Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO, comparing results with COSMO-RS or Abraham model predictions.

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility while monitoring stability via UV-Vis spectroscopy (λ_max 250–300 nm) .

Q. How should metabolic stability studies be structured to evaluate in vivo viability?

- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH regeneration, analyzing parent compound depletion via LC-MS/MS over 60 minutes.

- Metabolite ID : High-resolution MS (Q-TOF) with fragmentation to identify oxidation (e.g., piperidinyl N-oxidation) or glucuronidation sites .

Q. What in silico tools are effective for predicting off-target interactions?

- SwissTargetPrediction : Prioritize targets (e.g., GPCRs, ion channels) based on chemical similarity.

- Molecular Dynamics (MD) : Simulate binding to homology-modeled off-targets (e.g., hERG channel) for 100 ns to assess pose stability .

Data Interpretation & Optimization

Q. How to address discrepancies in biological activity between enantiomers or diastereomers?

- Chiral Separation : Use preparative SFC (Chiralpak IG column, CO2/ethanol mobile phase) to isolate enantiomers.

- Biological Profiling : Test separated isomers in dose-response assays (IC50/EC50) to identify active forms. Correlate results with steric parameters (e.g., Taft’s ) .

Q. What methods validate the compound’s mechanism of action in complex biological systems?

Q. How to optimize synthetic yield for multi-gram scale production?

- Process Chemistry : Replace batch reactions with flow chemistry for oxadiazole formation (improves heat/mass transfer).

- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) using response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.